molecular formula C17H25N3O5 B14080210 Agn-PC-0jpiro CAS No. 111048-00-1

Agn-PC-0jpiro

Cat. No.: B14080210
CAS No.: 111048-00-1
M. Wt: 351.4 g/mol
InChI Key: OPXHXTSKUSVXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agn-PC-0jpiro (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound exhibits a unique structural framework characterized by bromo (Br), chloro (Cl), and boronic acid (B(OH)₂) functional groups attached to a phenyl ring. Its physicochemical properties include a log Po/w (XLOGP3) value of 2.15, indicating moderate lipophilicity, and a solubility of 0.24 mg/mL in aqueous solutions .

Synthesis: this compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst, potassium phosphate as a base, and a mixture of tetrahydrofuran (THF) and water as solvents. The reaction proceeds at 75°C for 1.33 hours, yielding the target compound with high purity (>98%) .

Properties

IUPAC Name

benzyl N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-11(2)8-13(15(18)22)19-16(23)14(9-21)20-17(24)25-10-12-6-4-3-5-7-12/h3-7,11,13-14,21H,8-10H2,1-2H3,(H2,18,22)(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXHXTSKUSVXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408609
Record name AGN-PC-0JPIRO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111048-00-1
Record name AGN-PC-0JPIRO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0jpiro involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of specific amines with carbamates under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0jpiro undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under controlled temperatures and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Agn-PC-0jpiro has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Agn-PC-0jpiro exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Two structurally similar compounds are highlighted below:

Compound A : (3-Bromo-5-chlorophenyl)boronic acid

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Similarity Score : 0.87 (structural)
  • Key Differences :
    • Substituent Positions : Bromo and chloro groups are meta to each other on the phenyl ring.
    • Log Po/w (XLOGP3) : 2.05 (slightly less lipophilic than Agn-PC-0jpiro)
    • Solubility : 0.30 mg/mL (higher aqueous solubility) .

Compound B : (6-Bromo-2,3-dichlorophenyl)boronic acid

  • Molecular Formula : C₆H₄BBrCl₂O₂
  • Molecular Weight : 269.73 g/mol
  • Similarity Score : 0.71 (structural)
  • Key Differences: Substituent Positions: Bromo at position 6, dichloro at positions 2 and 3. Log Po/w (XLOGP3): 2.80 (higher lipophilicity) BBB Permeability: No (due to increased steric hindrance from dichloro groups) .

Comparative Data Table

Property This compound Compound A Compound B
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight (g/mol) 235.27 235.27 269.73
Log Po/w (XLOGP3) 2.15 2.05 2.80
Solubility (mg/mL) 0.24 0.30 0.18
BBB Permeability Yes Yes No
Bioavailability Score 0.55 0.60 0.45
Key Functional Groups Br, Cl, B(OH)₂ Br, Cl, B(OH)₂ Br, 2Cl, B(OH)₂

Functional and Structural Insights

Impact of Substituent Positions :

  • Compound A’s meta-substituted Br/Cl arrangement enhances solubility but slightly reduces lipophilicity compared to this compound.
  • Compound B’s dichloro substitution increases molecular weight and steric bulk, rendering it impermeable to the BBB .

Therapeutic Implications: this compound and Compound A are better suited for CNS-targeted drug delivery due to favorable BBB permeability.

Synthetic Considerations :

  • This compound’s synthesis protocol (palladium catalysis) is standard for arylboronic acids, but reaction times and yields may vary for analogs with complex substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.